8-Chloropyrido[2,3-b]pyrazin-6-ol
Description
Properties
Molecular Formula |
C7H4ClN3O |
|---|---|
Molecular Weight |
181.58 g/mol |
IUPAC Name |
8-chloro-5H-pyrido[2,3-b]pyrazin-6-one |
InChI |
InChI=1S/C7H4ClN3O/c8-4-3-5(12)11-7-6(4)9-1-2-10-7/h1-3H,(H,10,11,12) |
InChI Key |
KDSSESOVADKJDY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C(=N1)C(=CC(=O)N2)Cl |
Origin of Product |
United States |
Derivatization Strategies and Analogue Development of 8 Chloropyrido 2,3 B Pyrazin 6 Ol
Functionalization of the Pyrido[2,3-b]pyrazine (B189457) Core
The reactivity of the pyrido[2,3-b]pyrazine core allows for a wide range of chemical modifications, enabling the systematic exploration of the chemical space around this scaffold. Functionalization can be directed at both the pyrazine (B50134) and pyridine (B92270) moieties, offering multiple avenues for derivatization.
Introduction of Diverse Substituents on the Pyrazine Ring
The pyrazine ring of the pyrido[2,3-b]pyrazine system is a key site for introducing structural diversity. One of the most common methods for the synthesis of the pyrido[2,3-b]pyrazine core itself involves the condensation of 2,3-diaminopyridine (B105623) with α-dicarbonyl compounds. By varying the substituents on the dicarbonyl precursor, a wide array of derivatives can be prepared. For instance, multicomponent reactions involving substituted aromatic aldehydes, 2-aminopyrazine (B29847), and indane-1,3-dione have been utilized to synthesize novel pyrido[2,3-b]pyrazine-based heterocyclic compounds. nih.govrsc.org This approach allows for the direct incorporation of diverse aryl groups onto the pyrazine ring.
Furthermore, direct halogenation of the pyrido[2,3-b]pyrazine scaffold provides a handle for subsequent functionalization. For example, 2,3-diphenylpyrido[2,3-b]pyrazine (B3032196) can be halogenated to introduce chloro, bromo, or iodo substituents, which can then be subjected to further chemical transformations. mdpi.com
Modifications at the Pyridine Moiety
The pyridine portion of the pyrido[2,3-b]pyrazine nucleus also offers opportunities for structural modification. The presence of the electron-withdrawing pyrazine ring activates the pyridine ring towards certain reactions.
Deprotometalation-trapping reactions using mixed 2,2,6,6-tetramethylpiperidino-based lithium-zinc combinations have been successfully employed to introduce halogens at the 8-position of the 2,3-diphenylpyrido[2,3-b]pyrazine core. mdpi.com This method provides access to 8-chloro-, 8-bromo-, and 8-iodo- derivatives. These halogenated intermediates are versatile precursors for a variety of coupling reactions.
The 8-iodo derivative, for instance, can undergo nucleophilic substitution with various amines, such as alkylamines and benzylamines, to furnish the corresponding 8-amino-substituted pyrido[2,3-b]pyrazines. mdpi.com Copper-catalyzed C-N bond formation has also been utilized to introduce azoles at the 8-position. mdpi.com Moreover, direct substitution with phenoxy groups can lead to the formation of 8-aryloxy derivatives. mdpi.com
Palladium-Catalyzed Cross-Coupling Reactions for Pyrido[2,3-b]pyrazine Derivatization
Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the derivatization of the pyrido[2,3-b]pyrazine scaffold, enabling the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and selectivity. These reactions typically utilize a halogenated pyrido[2,3-b]pyrazine as the electrophilic partner.
The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organic halide, has been successfully applied to introduce aryl and heteroaryl substituents at the 8-position of the pyrido[2,3-b]pyrazine core. mdpi.com For example, 8-iodo-2,3-diphenylpyrido[2,3-b]pyrazine has been coupled with various arylboronic acids in the presence of a palladium catalyst to yield the corresponding 8-aryl derivatives. mdpi.com
The Buchwald-Hartwig amination is another key palladium-catalyzed reaction that has been employed for the C-N bond formation on the pyrido[2,3-b]pyrazine ring system. This reaction allows for the coupling of amines with aryl halides, providing a direct route to amino-substituted derivatives. mdpi.com
The Sonogashira coupling, which pairs terminal alkynes with aryl or vinyl halides, has also been utilized to introduce alkynyl moieties onto the pyrido[2,3-b]pyrazine scaffold.
| Coupling Reaction | Halogenated Pyrido[2,3-b]pyrazine | Coupling Partner | Catalyst System | Product |
| Suzuki-Miyaura | 8-Iodo-2,3-diphenylpyrido[2,3-b]pyrazine | 2-Thienylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 2,3-Diphenyl-8-(2-thienyl)pyrido[2,3-b]pyrazine mdpi.com |
| Buchwald-Hartwig Amination | 8-Iodo-2,3-diphenylpyrido[2,3-b]pyrazine | Aniline | Pd₂(dba)₃, Xantphos | 8-Anilino-2,3-diphenylpyrido[2,3-b]pyrazine mdpi.com |
Synthesis of Pyrido[2,3-b]pyrazine Analogues with Modified Heterocyclic Systems
The development of novel therapeutic agents and functional materials often involves the exploration of analogues with modified or extended heterocyclic systems. Starting from functionalized pyrido[2,3-b]pyrazines, it is possible to construct more complex, fused heterocyclic structures.
A notable example is the synthesis of pyrazino-fused carbazoles and carbolines. mdpi.com This strategy involves a combination of intermolecular C-N bond formation followed by an intramolecular C-C bond formation. For instance, the palladium-catalyzed coupling of 8-iodopyrido[2,3-b]pyrazine derivatives with anilines, followed by an intramolecular cyclization, can lead to the formation of pyrazino[2',3':5,6]pyrido[4,3-b]indoles. mdpi.com
Another approach to modifying the heterocyclic system is through the synthesis of N-oxides. The nitrogen atoms within the pyrido[2,3-b]pyrazine ring can be oxidized to form N-oxides, which can alter the electronic properties and reactivity of the scaffold, as well as provide new sites for functionalization. researchgate.net
Combinatorial Chemistry Approaches for Pyrido[2,3-b]pyrazine Libraries
Combinatorial chemistry has become an indispensable tool in drug discovery and materials science for the rapid generation of large and diverse libraries of compounds. While specific reports on the combinatorial synthesis of pyrido[2,3-b]pyrazine libraries are not abundant in the literature, the synthetic methodologies available for this scaffold are amenable to combinatorial approaches.
The multicomponent reactions used for the synthesis of the pyrido[2,3-b]pyrazine core are particularly well-suited for library synthesis. nih.govrsc.org By systematically varying the building blocks, such as the substituted aldehydes and dicarbonyl compounds, large libraries of pyrido[2,3-b]pyrazine derivatives can be generated.
Furthermore, the functionalization of a pre-formed pyrido[2,3-b]pyrazine scaffold through reactions like palladium-catalyzed cross-couplings can be adapted for combinatorial synthesis. For example, a common halogenated pyrido[2,3-b]pyrazine intermediate can be reacted with a diverse set of boronic acids (in Suzuki-Miyaura couplings) or amines (in Buchwald-Hartwig aminations) in a parallel synthesis format to produce a library of analogues with varied substituents at a specific position. The potential for library construction is a key advantage for the exploration of structure-activity relationships. researchgate.net
Stereoselective Synthesis of Chiral Pyrido[2,3-b]pyrazine Derivatives
The introduction of chirality into drug candidates is often crucial for achieving high potency and selectivity. While the literature does not provide specific examples of the stereoselective synthesis of chiral derivatives of 8-Chloropyrido[2,3-b]pyrazin-6-ol, general principles of asymmetric synthesis can be applied to this scaffold.
For instance, if a substituent with a chiral center is introduced, for example, through an alkylation or acylation reaction with a chiral reagent, a pair of diastereomers may be formed. These diastereomers could potentially be separated by chiral chromatography.
Alternatively, asymmetric catalytic methods could be employed. For example, if a ketone functionality is present on a substituent, its asymmetric reduction using a chiral catalyst could lead to the formation of a single enantiomer of the corresponding alcohol. The development of stereoselective synthetic routes to chiral pyrido[2,3-b]pyrazine derivatives remains an area with potential for future research.
Advanced Computational Chemistry and Theoretical Investigations of Pyrido 2,3 B Pyrazin 6 Ol Systems
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) has become a important method for investigating the structural and electronic properties of pyrido[2,3-b]pyrazine (B189457) systems. nih.govrsc.org The B3LYP functional combined with a suitable basis set, such as 6-31G(d,p), is commonly employed for these calculations. nih.govrsc.orgresearchgate.net
Geometry Optimization and Molecular Structure Analysis
The initial step in computational analysis involves the optimization of the molecular geometry to determine the most stable conformation of the molecule. This process provides crucial data on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's three-dimensional structure. For novel synthesized pyrido[2,3-b]pyrazine derivatives, DFT calculations have been successfully used to predict these structural parameters. nih.govrsc.org
Table 1: Hypothetical Optimized Geometric Parameters for 8-Chloropyrido[2,3-b]pyrazin-6-ol (Illustrative)
| Parameter | Bond/Angle | Value |
|---|---|---|
| Bond Length | C-Cl | 1.74 Å |
| C-O | 1.36 Å | |
| N=C | 1.33 Å | |
| C-C (aromatic) | 1.40 Å | |
| Bond Angle | C-N-C | 117° |
| Cl-C-C | 119° | |
| C-O-H | 109° | |
| Dihedral Angle | C-C-N-C | 179° |
Note: This table is illustrative and does not represent experimentally verified data for the specific compound.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps, Electron Density Distributions)
Frontier Molecular Orbital (FMO) analysis is critical for understanding the chemical reactivity and electronic properties of a molecule. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (Egap), is a significant indicator of molecular stability and reactivity. nih.govrsc.orgresearchgate.net
In studies of pyrido[2,3-b]pyrazine derivatives, the HOMO is typically located over the pyrazine (B50134) and pyridine (B92270) rings, as well as substituent groups, while the LUMO is also distributed across the aromatic system. nih.gov A smaller HOMO-LUMO gap suggests a higher propensity for the molecule to undergo electronic transitions and exhibit enhanced reactivity. nih.govrsc.orgresearchgate.net For instance, in a series of synthesized pyrido[2,3-b]pyrazine compounds, the calculated Egap values were found to correlate with other reactivity parameters. nih.govrsc.orgresearchgate.net
Table 2: Frontier Molecular Orbital Energies and Energy Gap for a Pyrido[2,3-b]pyrazine Derivative
| Parameter | Energy (eV) |
|---|---|
| E(HOMO) | -5.164 |
| E(LUMO) | -1.720 |
| Energy Gap (Egap) | 3.444 |
Source: Data from a study on a specific pyrido[2,3-b]pyrazine derivative. rsc.org
Molecular Electrostatic Potential (MESP) Mapping
Molecular Electrostatic Potential (MESP) maps provide a visual representation of the charge distribution within a molecule, highlighting electrophilic and nucleophilic sites. researchgate.net In a MESP map, red regions indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue regions represent areas of low electron density (positive potential), prone to nucleophilic attack. researchgate.net For pyrazine molecules, MESP analysis reveals electron-deficient areas on the π-electron system above the carbon atoms, which can be sites for interactions. researchgate.net This information is invaluable for predicting intermolecular interactions and the molecule's behavior in a biological or chemical system.
Global Reactivity Descriptors
Global reactivity descriptors, derived from the HOMO and LUMO energies, offer a quantitative measure of a molecule's reactivity and stability. nih.govrsc.orgresearchgate.net These descriptors include electronegativity (χ), chemical hardness (η), and global softness (σ).
Electronegativity (χ): Represents the ability of a molecule to attract electrons.
Chemical Hardness (η): Measures the resistance to change in electron distribution. A higher hardness value corresponds to lower reactivity. nih.govrsc.orgresearchgate.net
Global Softness (σ): The reciprocal of hardness, indicating a higher reactivity for larger values. nih.govrsc.orgresearchgate.net
Studies on pyrido[2,3-b]pyrazine derivatives have shown that compounds with a smaller energy gap tend to have lower hardness and greater softness, indicating higher reactivity. nih.govrsc.orgresearchgate.net
Table 3: Global Reactivity Descriptors for a Pyrido[2,3-b]pyrazine Derivative
| Descriptor | Value (eV) |
|---|---|
| Hardness (η) | 1.722 |
| Softness (σ) | 0.290 |
Source: Data from a study on a specific pyrido[2,3-b]pyrazine derivative. rsc.org
Spectroscopic Property Predictions
Computational methods are also employed to predict the spectroscopic properties of molecules, which can aid in the interpretation of experimental spectra.
Vibrational (IR, Raman) Spectroscopy Simulations
Theoretical vibrational analysis, using methods like DFT, can predict the infrared (IR) and Raman active vibrational modes of a molecule. nih.gov These simulations provide valuable information about the characteristic vibrational frequencies corresponding to specific functional groups and bonds within the molecule. By comparing the simulated spectra with experimental data, researchers can confirm the molecular structure and gain a deeper understanding of its vibrational properties. For novel pyrido[2,3-b]pyrazine compounds, DFT computations at the B3LYP/6-31G(d,p) level have been used to perform vibrational analysis. nih.govrsc.orgresearchgate.net
Table 4: Hypothetical Predicted Vibrational Frequencies for this compound (Illustrative)
| Vibrational Mode | Predicted Frequency (cm⁻¹) (IR) | Predicted Frequency (cm⁻¹) (Raman) |
|---|---|---|
| O-H stretch | 3400 | 3401 |
| C-H stretch (aromatic) | 3100 | 3102 |
| C=N stretch | 1620 | 1618 |
| C-O stretch | 1250 | 1248 |
| C-Cl stretch | 750 | 749 |
Note: This table is illustrative and does not represent experimentally verified data for the specific compound.
Electronic (UV-Vis) Spectroscopy Predictions
Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are instrumental in predicting the electronic absorption spectra of organic molecules. For pyrido[2,3-b]pyrazine derivatives, DFT calculations have been successfully employed to understand their electronic properties and to predict their UV-visible spectra. rsc.orgrsc.org These theoretical investigations typically involve optimizing the ground state geometry of the molecule using a selected DFT functional and basis set, followed by the calculation of vertical excitation energies and oscillator strengths.
Studies on substituted pyrido[2,3-b]pyrazines have demonstrated that the absorption bands observed in their UV-visible spectra correspond to π → π* and n → π* electronic transitions within the aromatic system. researchgate.net The positions of the absorption maxima (λmax) are sensitive to the nature and position of substituents on the pyrido[2,3-b]pyrazine core. For this compound, the chlorine atom, a weak deactivator, and the hydroxyl group, an activator, are expected to influence the electronic transitions.
A hypothetical TD-DFT calculation for this compound would likely be performed using a functional such as B3LYP with a basis set like 6-31G(d,p), which has been shown to provide a good balance of accuracy and computational cost for similar heterocyclic systems. rsc.orgrsc.org The predicted UV-Vis spectrum would be expected to show characteristic absorption bands, and the calculated λmax values would provide insight into the electronic structure of the molecule.
Table 1: Hypothetical Predicted UV-Vis Absorption Data for this compound
| Predicted Transition | λmax (nm) | Oscillator Strength (f) |
| π → π | 280-300 | High |
| n → π | 340-360 | Low |
| π → π* | 230-250 | Moderate |
Note: This table is illustrative and based on typical values for similar heterocyclic compounds. Actual values would require specific quantum chemical calculations.
Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations
Theoretical calculations of NMR chemical shifts are a valuable tool for structure elucidation and verification. Quantum mechanical methods, such as the Gauge-Including Atomic Orbital (GIAO) method, are widely used to predict ¹H and ¹³C NMR chemical shifts. nih.gov The accuracy of these predictions is highly dependent on the level of theory, the basis set employed, and the inclusion of solvent effects. nih.gov
For a molecule like this compound, DFT-based calculations would be the method of choice. The process involves optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus. These are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).
The predicted chemical shifts for the protons and carbons in this compound would be influenced by the electron-withdrawing effect of the chlorine atom and the pyrazine ring, as well as the electron-donating effect of the hydroxyl group. The protons on the pyridine ring, for instance, would exhibit distinct chemical shifts based on their proximity to these functional groups. Machine learning approaches have also emerged as a rapid and increasingly accurate alternative for predicting NMR chemical shifts. mdpi.comnih.gov
Table 2: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted Chemical Shift (ppm) |
| H (on pyridine ring) | 7.0 - 8.5 |
| H (of OH group) | 9.0 - 11.0 |
| C (of pyridine ring) | 110 - 150 |
| C (of pyrazine ring) | 140 - 160 |
| C-Cl | 145 - 155 |
| C-OH | 150 - 160 |
Note: This table provides a general range of expected chemical shifts. Precise values would be obtained from specific GIAO calculations.
Reactivity and Stability Predictions
Theoretical Studies on Tautomerism in Pyrido[2,3-b]pyrazines
Tautomerism is a key consideration in heterocyclic chemistry, as different tautomers can exhibit distinct chemical and biological properties. For this compound, the presence of the hydroxyl group gives rise to the possibility of keto-enol tautomerism, where the compound can exist in equilibrium between the -ol form and a corresponding -one form. Computational studies are crucial for determining the relative stabilities of these tautomers. researchgate.net
Quantum chemical calculations can be used to compute the energies of the different tautomeric forms in the gas phase and in solution, with the latter often modeled using implicit solvent models like the Polarizable Continuum Model (PCM). A study on the tautomerism of certain pyrido[2,3-b]pyrazines in solution has shown the existence of enamine, methylene (B1212753) imine, and enaminol forms, with their ratios determined by ¹H NMR. For this compound, theoretical calculations would likely predict the hydroxy form to be the more stable tautomer due to the aromaticity of the pyridine ring.
Prediction of Reaction Pathways and Transition States
Computational chemistry can be employed to explore the reactivity of this compound and to predict the pathways of its potential reactions. By calculating the energies of reactants, products, and transition states, it is possible to determine the activation energies and reaction rates for various transformations.
The chlorine atom at the 8-position represents a potential site for nucleophilic aromatic substitution reactions. Theoretical studies can model the attack of a nucleophile at this position, elucidating the structure of the Meisenheimer intermediate and the transition state for the departure of the chloride ion. Similarly, the reactivity of the hydroxyl group, for example in etherification or esterification reactions, can be investigated computationally.
Molecular Modeling and Docking Studies for Structure-Activity Correlation Research
Ligand-Target Interaction Profiling for Structure-Activity Elucidation
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor, typically a protein. nih.gov This method is widely used in drug discovery to understand the structural basis of ligand-protein interactions and to guide the design of more potent and selective inhibitors. The pyrido[2,3-b]pyrazine scaffold has been identified as a key pharmacophore in the development of inhibitors for various protein kinases. colab.wsnih.gov
In a typical molecular docking study involving a pyrido[2,3-b]pyrazine derivative, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The ligand, in this case, a model of this compound, is then docked into the active site of the protein. The docking algorithm samples a large number of possible conformations and orientations of the ligand and scores them based on a scoring function that estimates the binding affinity.
The results of such a study would reveal the key interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and pi-stacking. For this compound, the hydroxyl group and the nitrogen atoms of the pyrazine ring are likely to act as hydrogen bond donors and acceptors, respectively, forming crucial interactions with amino acid residues in the active site of a target kinase. The chlorine atom could also participate in halogen bonding or occupy a hydrophobic pocket. These insights are invaluable for understanding the structure-activity relationship (SAR) and for the rational design of new, more effective analogs. mdpi.comnih.gov
Prediction of Binding Affinities for Specific Macromolecules
While specific molecular docking studies on this compound are not extensively documented in publicly available research, computational analyses of the broader pyrido[2,3-b]pyrazine class of compounds have revealed significant potential for interaction with specific biological macromolecules. These studies provide a foundational model for predicting the potential binding behavior of derivatives like the 8-chloro-6-ol substituted variant.
Molecular docking simulations on various pyrido[2,3-b]pyrazine derivatives have been performed to elucidate their binding modes and affinities for therapeutically relevant protein targets. For instance, a series of these compounds were evaluated as inhibitors of cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key targets in Alzheimer's disease therapy. researchgate.net In this research, certain derivatives were identified as potent inhibitors, with one dual inhibitor, 3-(3'-nitrophenyl)pyrido[2,3-b]pyrazine, exhibiting an IC50 value of 0.466 ± 0.121 μM against AChE. researchgate.net
Further computational studies have explored the interaction of 3-substituted pyrido[2,3-b]pyrazine derivatives with the KRAS protein, a critical target in oncology. ikm.org.my These simulations predicted strong binding, with calculated binding energies reaching as low as -8.2 kcal/mol. ikm.org.my The stability of the resulting ligand-protein complexes was attributed to the formation of multiple hydrogen bonds with key amino acid residues within the protein's active site, such as Asn116, Lys117, Asp119, and Ser145. ikm.org.my These findings underscore the capacity of the pyrido[2,3-b]pyrazine scaffold to be accommodated within specific protein active sites, a potential that can be modulated by the nature and position of its substituents.
| Pyrido[2,3-b]pyrazine Derivative Class | Macromolecular Target | Predicted Interaction Metric | Key Findings |
|---|---|---|---|
| 3-Aryl-pyrido[2,3-b]pyrazines | Acetylcholinesterase (AChE) | IC50: 0.466 µM | Identified as a potent dual inhibitor of both AChE and BChE. researchgate.net |
| 3-Substituted-pyrido[2,3-b]pyrazines | KRAS Protein | Binding Energy: -8.2 kcal/mol | Forms multiple stable hydrogen bonds with active site residues. ikm.org.my |
| 3-Substituted-pyrido[2,3-b]pyrazines | KRAS Protein | Binding Energy: -8.0 kcal/mol | Demonstrates strong interaction via hydrogen bonding with key amino acids. ikm.org.my |
Investigation of Non-Linear Optical (NLO) Properties
The investigation of non-linear optical (NLO) properties in heterocyclic systems like pyrido[2,3-b]pyrazines is a burgeoning area of materials science research. rsc.org NLO materials are crucial for the development of advanced photonic and optoelectronic technologies. Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful predictive tool to calculate NLO responses and guide the synthesis of novel materials with enhanced properties. rsc.org
Theoretical studies on related pyrido[2,3-b]pyrazine derivatives have demonstrated their potential as significant NLO materials. rsc.org These studies propose that the unique electronic structure of the pyrido[2,3-b]pyrazine core contributes substantially to its NLO response, making it a promising scaffold for applications in display technology and material sciences. rsc.orgrsc.org
The NLO response of a molecule is fundamentally determined by its polarizability (α) and hyperpolarizabilities (β, γ, etc.), which describe the ease with which the molecule's electron cloud is distorted by an external electric field. ekb.egresearchgate.net DFT calculations have been effectively employed to determine these parameters for complex organic molecules.
For a series of novel pyrido[2,3-b]pyrazine-based heterocyclic compounds, DFT computations at the B3LYP/6-31G(d,p) level of theory were used to calculate the dipole moment (μ), average polarizability <α>, and the first (βtot) and second (<γ>) hyperpolarizabilities. rsc.orgrsc.org One derivative, in particular, demonstrated a notably high NLO response, with its calculated parameters indicating significant potential for NLO applications. rsc.org The calculation of these tensor quantities provides a quantitative measure of a molecule's NLO efficiency. aps.org
| Compound Class | Computational Method | NLO Parameter | Calculated Value (esu) |
|---|---|---|---|
| Substituted Indeno-pyrido[2,3-b]pyrazine | DFT / B3LYP / 6-31G(d,p) | Average Polarizability (<α>) | 3.90 × 10-23 |
| First Hyperpolarizability (βtot) | 15.6 × 10-30 | ||
| Second Hyperpolarizability (<γ>) | 6.63 × 10-35 |
The magnitude of the NLO response in organic molecules is intrinsically linked to their electronic structure. rsc.org Key factors include the extent of π-conjugation, the presence of electron-donating and electron-accepting groups (creating a push-pull system), and the energy difference between the frontier molecular orbitals (FMOs). nih.gov
Structure Activity Relationship Sar Studies and Pharmacological Research Relevance of Pyrido 2,3 B Pyrazine Derivatives
General Principles of Structure-Activity Relationships in Pyrido[2,3-b]pyrazine (B189457) Chemistry
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of pyrido[2,3-b]pyrazine derivatives influences their biological activity. A key principle in the SAR of this class of compounds is the profound impact of substituents on the core structure. The nature, size, and position of these substituents can dramatically alter the compound's interaction with biological targets.
For instance, in the development of antitumor agents, the position of heteroaromatic moieties at position 7 and the presence of an unsubstituted position 2 on the pyridopyrazine core have been explored. nih.gov These modifications have been shown to be critical for activity against both erlotinib-sensitive and erlotinib-resistant cancer cell lines. nih.gov Similarly, for antiviral applications, modifications at the 2-position of the pyrido[2,3-b]pyrazine core have been a focus. The introduction of various substitution groups at this position has been investigated to optimize inhibition of viral polymerases while minimizing off-target effects. nih.govresearchgate.net
Exploration of Pyrido[2,3-b]pyrazine Derivatives as Scaffolds for Modulating Biological Pathways
The rigid and planar structure of the pyrido[2,3-b]pyrazine core makes it an excellent scaffold for the design of molecules that can interact with various biological targets, thereby modulating specific pathways.
Pyrido[2,3-b]pyrazine derivatives have been extensively investigated as inhibitors of various enzymes, particularly kinases, which are often dysregulated in diseases like cancer. mdpi.comnih.gov For example, certain derivatives have been synthesized and evaluated as inhibitors of p38-alpha MAP kinase, an enzyme involved in inflammatory responses. ssjournals.co.in The replacement of a quinoxaline (B1680401) core with a pyrido[2,3-b]pyrazine core in one study resulted in a compound with superior p38 MAP kinase inhibition. ssjournals.co.in
Furthermore, these compounds have been explored as inhibitors of other kinases such as PI3K isozymes. rsc.orgrsc.org The ability to selectively inhibit specific kinases is a key goal in modern drug discovery, and the pyrido[2,3-b]pyrazine scaffold provides a versatile platform for achieving this.
The pyrido[2,3-b]pyrazine framework has also been utilized to develop ligands for various receptors. A notable example is the development of antagonists for the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a non-selective cation channel involved in pain sensation. nih.gov Replacement of a 1,8-naphthyridine (B1210474) core with a pyrido[2,3-b]pyrazine led to the discovery of a potent and orally bioavailable TRPV1 antagonist with a reduced potential for forming reactive metabolites. nih.gov
Additionally, derivatives of the related pyrido[2,3-d]pyrimidine (B1209978) scaffold have been designed as antagonists for the CC chemokine receptor 4 (CCR4), which is implicated in allergic inflammation. mdpi.com This demonstrates the broader potential of pyridopyrazine and related heterocyclic systems in targeting G-protein coupled receptors.
Influence of Substituent Position and Nature on Biological Research Outcomes
The biological activity of pyrido[2,3-b]pyrazine derivatives is highly dependent on the specific substitution pattern around the core.
In the context of anticancer research, a study on novel pyrido[2,3-b]pyrazines found that the substituent position of a heteroaromatic moiety at position 7 was a key determinant of their ability to overcome erlotinib (B232) resistance in non-small-cell lung carcinoma (NSCLC). nih.gov For antiviral activity against human cytomegalovirus (HCMV), substitutions at the 2-position were systematically explored. It was found that compounds with a substituted 2-imidazolinone ring demonstrated a superior therapeutic index. nih.gov Specifically, the introduction of polar groups on this ring improved aqueous solubility, a desirable pharmacokinetic property. nih.gov
For antibacterial applications, the presence of two oxygen atoms in pyrido[2,3-b]pyrazine 1,4-dioxides was essential for strong activity, while the corresponding 1-oxides were inactive. nih.gov This stark difference underscores the critical role of specific functional groups and their placement.
The following table summarizes the influence of substituents on the biological activity of selected pyrido[2,3-b]pyrazine derivatives:
| Compound Class | Substituent Position/Nature | Biological Target/Activity | Key Finding | Reference |
| Pyrido[2,3-b]pyrazines | Heteroaromatic moiety at position 7 | Antitumor (NSCLC) | Crucial for overcoming erlotinib resistance. | nih.gov |
| Pyrido[2,3-b]pyrazines | Substituted 2-imidazolinone at position 2 | Antiviral (HCMV) | Superior therapeutic index. | nih.gov |
| Pyrido[2,3-b]pyrazine 1,4-dioxides | Two oxide groups | Antibacterial | Essential for strong activity. | nih.gov |
| Pyrido[2,3-b]pyrazines | Replacement of 1,8-naphthyridine core | TRPV1 Antagonist (Pain) | Reduced potential for reactive metabolites. | nih.gov |
High-Throughput Screening and Lead Compound Identification for Pyrido[2,3-b]pyrazine Architectures
High-throughput screening (HTS) of compound libraries is a powerful strategy for identifying novel lead compounds. nih.gov Libraries of pyrido[2,3-b]pyrazine derivatives can be screened against various biological targets to identify initial "hits." nih.govcolab.ws
For instance, a phenotypic screen of a chemical library on erlotinib-sensitive and resistant cell lines led to the identification of the pyrido[2,3-b]pyrazine class as being active against resistant lines. nih.govcolab.ws This initial finding prompted the design and synthesis of a focused library of novel derivatives to explore the SAR and identify potent lead compounds. nih.gov One such compound, 7n, exhibited significant inhibitory activity against both cell lines. nih.gov
In another example, a small library of novel pyrido[2,3-b]pyrazines was designed and synthesized as non-nucleoside inhibitors of herpesviruses. nih.gov This targeted library approach, guided by existing knowledge of viral polymerase inhibitors, led to the identification of a lead compound with potent antiviral activity and low cytotoxicity. nih.gov
Pharmacological Research Areas for Pyrido[2,3-b]pyrazine Systems
The versatile pyrido[2,3-b]pyrazine scaffold has been explored in a multitude of pharmacological research areas.
Anti-inflammatory: Derivatives have been investigated as inhibitors of p38 MAP kinase, a key enzyme in the inflammatory cascade, and for their ability to suppress the production of pro-inflammatory cytokines like TNF-alpha. ssjournals.co.in
Anticancer: A significant body of research has focused on pyrido[2,3-b]pyrazines as anticancer agents. nih.govmdpi.comcolab.ws This includes their development as kinase inhibitors to target signaling pathways that are often hyperactive in cancer cells. nih.govnih.gov
Antiviral: The pyrido[2,3-b]pyrazine core has been successfully employed to develop non-nucleoside inhibitors of viral DNA polymerases, demonstrating broad-spectrum activity against various herpesviruses. nih.govresearchgate.net
Kinase Inhibition: This is a major area of investigation for pyrido[2,3-b]pyrazines. They have been designed to inhibit a range of kinases, including those involved in cancer and inflammation. mdpi.comnih.govssjournals.co.inrsc.orgikm.org.my
The following table provides an overview of the pharmacological research areas for pyrido[2,3-b]pyrazine systems:
| Pharmacological Area | Specific Target/Application | Key Findings | References |
| Anti-inflammatory | p38 MAP kinase inhibition, TNF-alpha suppression | Identification of potent inhibitors. | ssjournals.co.in |
| Anticancer | Inhibition of erlotinib-resistant NSCLC, Kinase inhibition | Overcoming drug resistance, targeting key signaling pathways. | nih.govmdpi.comnih.govcolab.ws |
| Antiviral | HCMV DNA polymerase inhibition | Potent, broad-spectrum antiherpetic activity with low cytotoxicity. | nih.govresearchgate.net |
| Kinase Inhibition | p38 MAP kinase, PI3K, other kinases | Development of selective and potent kinase inhibitors. | mdpi.comnih.govssjournals.co.inrsc.orgikm.org.my |
| Antibacterial | General antibacterial activity | Pyrido[2,3-b]pyrazine 1,4-dioxides show strong activity. | nih.gov |
| Pain Management | TRPV1 antagonism | Discovery of orally bioavailable antagonists. | nih.gov |
Exploration of Diverse Research Applications of Pyrido 2,3 B Pyrazine Architectures Beyond Biological Research
Applications in Advanced Materials Science
The unique electronic and photophysical properties of the pyrido[2,3-b]pyrazine (B189457) core make it a promising candidate for the development of advanced materials. Researchers have successfully incorporated this scaffold into novel materials with applications in nonlinear optics and electrochemical sensing.
Development of Materials with Enhanced Nonlinear Optical Properties
Pyrido[2,3-b]pyrazine derivatives have emerged as a promising class of materials for nonlinear optical (NLO) applications, which are crucial for technologies like optical data storage, optical computing, and telecommunications. nih.gov The NLO response of these materials is attributed to their unique electronic structure, which can be fine-tuned through chemical modifications.
Recent research has focused on the synthesis and characterization of novel indeno[2′,1′:5,6]pyrido[2,3-b]pyrazin derivatives. nih.gov These compounds were synthesized through a multicomponent reaction of an indane-1,3-dione, a substituted aromatic aldehyde, and 2-aminopyrazine (B29847). nih.govrsc.org Density Functional Theory (DFT) calculations have been employed to understand the electronic and NLO properties of these molecules. nih.govrsc.org
Key findings from these studies indicate that the NLO response is highly dependent on the nature of the substituents on the aromatic ring. For instance, a derivative featuring a methoxy (B1213986) group exhibited a remarkable NLO response. nih.gov The calculated NLO parameters for a series of these compounds are summarized in the table below.
Table 1: Calculated NLO Properties of Indeno[2′,1′:5,6]pyrido[2,3-b]pyrazin Derivatives
| Compound | Dipole Moment (μ) [D] | Average Polarizability <α> [x 10⁻²³ esu] | First Hyperpolarizability (βtot) [x 10⁻³⁰ esu] | Second Hyperpolarizability <γ> [x 10⁻³⁵ esu] |
|---|---|---|---|---|
| 4 | 5.23 | 3.84 | 9.87 | 5.87 |
| 5 | 4.89 | 3.81 | 7.99 | 4.98 |
| 6 | 5.54 | 3.87 | 12.8 | 6.12 |
| 7 | 5.87 | 3.90 | 15.6 | 6.63 |
Data sourced from a study on the multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives. nih.gov
The high NLO response in these pyrido[2,3-b]pyrazine-based heterocyclic compounds underscores their significant potential for technological applications in the field of nonlinear optics. nih.govrsc.org The ability to systematically tune the band gap and other electronic properties through synthetic modifications makes this class of compounds particularly attractive for the design of next-generation NLO materials. rsc.org
Electrochemical Sensing Applications (e.g., DNA sensing)
The pyrido[2,3-b]pyrazine scaffold has also been successfully utilized in the development of electrochemical sensors, particularly for the detection of DNA. nih.gov Electrochemical biosensors offer several advantages, including high sensitivity, the ability to detect low concentrations of analytes, and the potential for simultaneous detection of multiple targets. nih.gov
In a recent study, newly synthesized indeno[2′,1′:5,6]pyrido[2,3-b]pyrazin derivatives were investigated for their DNA sensing capabilities for the first time. nih.govrsc.org These compounds were found to interact with salmon sperm DNA (SS-DNA), leading to a measurable change in the electrochemical properties of the sensor. nih.gov This interaction is the basis for their function as DNA electrochemical biosensors. rsc.org
The research demonstrated that these pyrido[2,3-b]pyrazine derivatives could effectively be used for the electrochemical detection of DNA. nih.gov This application opens up new avenues for the use of these compounds in medical diagnostics and other fields requiring sensitive and specific DNA detection methods. The development of such sensors is a significant step forward in material sciences, showcasing the versatility of the pyrido[2,3-b]pyrazine core. nih.gov
Pyrido[2,3-b]pyrazine Derivatives in Catalysis Research
While pyrido[2,3-b]pyrazine derivatives are not typically employed as catalysts themselves, their synthesis often involves catalytic processes. Research in this area focuses on developing efficient and selective catalytic methods to construct the pyrido[2,3-b]pyrazine ring system.
One notable example is the multicomponent synthesis of indeno[2′,1′:5,6]pyrido[2,3-b]pyrazin derivatives using p-toluenesulfonic acid (p-TSA) as a catalyst. nih.govrsc.org In this reaction, an indane-1,3-dione, a substituted aromatic aldehyde, and 2-aminopyrazine are reacted in the presence of a catalytic amount of p-TSA in ethanol. nih.govrsc.org The use of a catalyst is crucial for the efficiency of this transformation, leading to good to excellent yields of the desired products. nih.gov
Another study reported the synthesis of novel pyrido[2,3-b]pyrazine 1,4-dioxide and 1-oxide derivatives from furazano[4,5-b]pyridine 3-oxide and the enolic form of 1,3-diketones or β-ketoesters. nih.gov This synthesis was catalyzed by silica (B1680970) gel or molecular sieves, highlighting the use of solid catalysts in the preparation of these heterocyclic systems. nih.gov
Role of Pyrido[2,3-b]pyrazines in Supramolecular Chemistry Research
The pyrido[2,3-b]pyrazine framework, with its multiple nitrogen atoms, is an excellent ligand for the construction of coordination complexes and other supramolecular assemblies. The ability of these molecules to bind to metal ions has been explored in the context of creating new functional materials.
Research has shown that pyrido[2,3-b]pyrazine-derived ligands can coordinate to metal centers in a bidentate fashion. cardiff.ac.uk For example, a series of ligands based on the pyrido[2,3-b]pyrazine core have been reacted with {ReBr(CO)₅} to form fac-{ReBr(CO)₃(L)} complexes. cardiff.ac.uk X-ray crystallography studies confirmed that the ligands coordinate to the Rhenium(I) center through a four-membered chelate ring. cardiff.ac.uk
Furthermore, a 2,3-di(1H-2-pyrrolyl)pyrido[2,3-b]pyrazine has been identified as a colorimetric ion sensor. researchgate.net This indicates that the binding of an ion to the pyrido[2,3-b]pyrazine-based ligand results in a detectable color change, a key feature of supramolecular sensor systems. The coordination chemistry of these ligands has also been explored with other metals, such as nickel(II). researchgate.net
These studies demonstrate the significant potential of pyrido[2,3-b]pyrazine derivatives as building blocks in supramolecular chemistry, enabling the design of novel sensors and coordination polymers with interesting photophysical and electronic properties.
Future Research Directions and Emerging Avenues for 8 Chloropyrido 2,3 B Pyrazin 6 Ol and Its Analogues
Development of Novel Synthetic Methodologies
The synthesis of pyrido[2,3-b]pyrazines and other nitrogen heterocycles is an area of continuous innovation, with a strong emphasis on developing more efficient and environmentally friendly methods. nih.govfrontiersin.org Traditional synthetic routes are often being replaced by greener alternatives that minimize waste and the use of hazardous materials. nih.govmdpi.com
Future efforts in synthesizing 8-Chloropyrido[2,3-b]pyrazin-6-ol and its analogs are likely to focus on several key areas:
Microwave-Assisted Synthesis: This technique has been shown to accelerate reaction times and improve yields for the synthesis of related heterocyclic compounds, often without the need for traditional solvents or catalysts. researchgate.net
Multicomponent Reactions (MCRs): MCRs offer a highly efficient approach by combining three or more reactants in a single step to form complex molecules, thereby reducing the number of synthetic steps and purification processes. frontiersin.orgnih.gov A series of novel pyrido[2,3-b]pyrazine (B189457) derivatives have been synthesized using a multicomponent approach involving the reaction of indane-1,3-dione, various aromatic aldehydes, and 2-aminopyrazine (B29847). nih.govrsc.org
Catalytic Methods: The development of novel catalysts, including metal-based and organocatalysts, is crucial for achieving high selectivity and efficiency in the synthesis of complex heterocycles. mdpi.com For instance, silica (B1680970) gel and molecular sieves have been used to catalyze the synthesis of pyrido[2,3-b]pyrazine 1,4-dioxide and 1-oxide derivatives. nih.gov
Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, leading to improved yields, safety, and scalability, making them an attractive platform for the synthesis of pharmaceutical intermediates.
Advanced Computational Design and Virtual Screening
Computational tools are becoming indispensable in modern drug discovery, enabling the rapid and cost-effective design and screening of new drug candidates.
Virtual Screening: This process involves the computational screening of large libraries of virtual compounds against a biological target to identify potential hits. nih.gov For the related pyrido[2,3-d]pyrimidine (B1209978) scaffold, virtual screening has been successfully employed to identify novel inhibitors of human thymidylate synthase, a key enzyme in cancer therapy. nih.gov
Structure-Based Pharmacophore Mapping: This technique uses the three-dimensional structure of a target protein to define the essential features required for binding. This information can then be used to design new molecules with improved affinity and selectivity. nih.gov
Molecular Dynamics Simulations: These simulations provide insights into the dynamic behavior of a ligand-protein complex, helping to validate the binding mode and predict the stability of the interaction. nih.gov
Density Functional Theory (DFT) Computations: DFT calculations are used to investigate the electronic and spectroscopic properties of molecules, which can aid in understanding their reactivity and potential applications in areas like nonlinear optics. rsc.orgresearchgate.net
Exploration of Undiscovered Pharmacological Research Spaces
While the pyrido[2,3-b]pyrazine core is known for its diverse biological activities, there remains significant potential to explore new pharmacological applications for its derivatives.
Anticancer Activity: Analogs of pyrido[2,3-b]pyrazines, such as pyrido[2,3-d]pyrimidines, have shown promise as inhibitors of kinases like PIM-1, which are implicated in cancer progression. nih.gov Further investigation into the anticancer potential of this compound and its derivatives is a promising avenue.
Antimicrobial Properties: Derivatives of pyrido[2,3-b]pyrazine have demonstrated antibacterial activity. nih.gov Specifically, pyrido[2,3-b]pyrazine 1,4-dioxide derivatives have shown strong antibacterial effects. nih.gov
Enzyme Inhibition: The scaffold has been investigated for its inhibitory activity against various enzymes. For instance, related pyrazine (B50134) derivatives have been studied for their tuberculostatic activity. nih.gov Additionally, inhibitors of carbonic anhydrases, which can belong to various chemical classes, have a wide range of pharmacological applications. nih.gov
Fungicidal Activity: Trisubstituted pyrido[2,3-b]pyrazines have been designed as analogs of fungicides and have shown activity against important plant pathogens. researchgate.net
Integration with Nanotechnology and Drug Delivery Research Principles
The integration of nanotechnology offers exciting possibilities for enhancing the therapeutic potential of this compound and its analogs.
Nanosensors: Pyrido[2,3-b]pyrazine derivatives have been utilized in the development of electrochemical DNA biosensors, demonstrating their potential in diagnostics. nih.govrsc.orgresearchgate.net These sensors can detect specific DNA sequences, which has applications in medical diagnosis and environmental monitoring. researchgate.net
Drug Delivery Systems: Nanoparticles can be engineered to encapsulate drug molecules, improving their solubility, stability, and pharmacokinetic profile. This can lead to more effective and targeted drug delivery with reduced side effects.
Sustainable and Environmentally Benign Synthesis of Pyrido[2,3-b]pyrazines
The principles of green chemistry are increasingly influencing the synthesis of pharmaceuticals and other fine chemicals. frontiersin.org The focus is on developing methods that are not only efficient but also environmentally friendly. nih.gov
Key strategies for the sustainable synthesis of pyrido[2,3-b]pyrazines include:
Use of Green Solvents: Replacing traditional volatile organic solvents with safer alternatives like water, polyethylene (B3416737) glycol (PEG), or bio-based solvents is a major goal. mdpi.combohrium.com Water and PEG 400 have been successfully used in the synthesis of nitrogen heterocycles. mdpi.com
Atom Economy: Designing reactions that maximize the incorporation of all starting materials into the final product, thus minimizing waste, is a core principle of green chemistry. bohrium.com
Catalyst Reusability: The use of heterogeneous catalysts that can be easily recovered and reused reduces waste and improves the cost-effectiveness of the process. mdpi.com
Energy Efficiency: Employing energy-efficient methods like microwave irradiation or conducting reactions at ambient temperature contributes to a more sustainable synthetic process. nih.gov
Q & A
Q. What are the key synthetic routes for 8-Chloropyrido[2,3-b]pyrazin-6-ol, and how can intermediates be characterized?
A two-step synthesis involving 2-chloropyrazine derivatives and 3-arylprop-2-enals has been demonstrated. The first step forms 3-aryl-1-(3-chloropyrazin-2-yl)prop-2-en-1-ones via condensation, followed by cyclization with NaSH in DMF at −20°C to yield the target compound. Characterization of intermediates requires NMR (¹H/¹³C) and mass spectrometry (EI-MS) to confirm regiochemistry and purity. For example, monitoring reaction progress via TLC (silica gel, AcOEt/hexane 1:1) ensures intermediate stability .
Q. What analytical techniques are critical for confirming the structure of this compound?
High-resolution mass spectrometry (HR-MS) and multinuclear NMR are essential. HR-MS provides exact mass confirmation (e.g., Calcd for C₁₅H₁₄Cl₂N₂O₂S: 356.0153), while ¹H NMR resolves substituent effects on aromatic protons. For instance, coupling constants in pyrazine rings distinguish between regioisomers. Elemental analysis further validates purity .
Advanced Research Questions
Q. How can substituent effects on pyrazine and aryl groups influence reaction yields and product stability?
Substituent steric and electronic properties significantly impact cyclization efficiency. Electron-withdrawing groups on aryl rings (e.g., nitro) reduce yields due to slower nucleophilic attack, while bulky groups (e.g., ortho-substituted aryl) hinder cyclization. Systematic optimization involves varying Ar groups (e.g., phenyl, 4-methylphenyl) and tracking yields via HPLC. For example, 6-phenyl derivatives achieve ~65% yield under standard conditions, whereas steric hindrance in 2-methylphenyl analogs lowers yields to ~40% .
Q. How should researchers address contradictory data in reaction outcomes, such as unexpected byproducts?
Contradictions often arise from competing reaction pathways. In cases where NaSH reactions produce complex mixtures (e.g., failed thiopyrano[2,3-b]pyrazin-8-one synthesis), alternative protocols like lowering reaction temperature (−40°C) or switching to Na₂S·9H₂O may suppress side reactions. Post-reaction quenching with acidic methanol and column chromatography (silica gel, gradient elution) isolates desired products. Detailed kinetic studies (e.g., time-resolved NMR) can identify intermediate degradation pathways .
Q. What computational methods support structure-activity relationship (SAR) studies for pyrido-pyrazine derivatives?
Density functional theory (DFT) calculations (B3LYP/6-31G*) predict electronic properties (e.g., HOMO/LUMO energies) to correlate with biological activity. Molecular docking (AutoDock Vina) against target proteins (e.g., kinases) identifies binding modes. For instance, pyrazine ring planarity and chlorine’s electronegativity enhance interactions with hydrophobic pockets in enzyme active sites. QSAR models using Hammett constants (σ) further rationalize substituent effects .
Q. How can researchers design analogs to improve solubility without compromising bioactivity?
Introduce polar groups (e.g., hydroxyl, carboxyl) at non-critical positions (e.g., pyridine C-6) via post-synthetic modifications. For example, esterification of carboxylic acid intermediates (e.g., ethyl 7-(8-hydroxy-pyrido[2,3-b]pyrazin-5-yl)heptanoate) enhances solubility in DMSO. Assess logP values (HPLC) and cytotoxicity (MTT assays) to balance hydrophilicity and membrane permeability .
Methodological Guidance
- Synthetic Optimization : Use Design of Experiments (DoE) to vary temperature, solvent (DMF vs. THF), and stoichiometry. Monitor via in-situ IR for real-time reaction profiling.
- Data Validation : Cross-validate spectral data with synthetic replicates and reference standards (e.g., PubChem CID entries).
- Troubleshooting : For low yields in cyclization steps, pre-activate NaSH with crown ethers to enhance nucleophilicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
